molecular formula C21H19N7S B12640177 4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione

4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione

Cat. No.: B12640177
M. Wt: 401.5 g/mol
InChI Key: CPRYOLMVLYEMHD-WSDLNYQXSA-N
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Description

4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione is a complex heterocyclic compound that features a combination of carbazole, pyrazole, and triazole moieties. These structural elements are known for their significant biological and chemical properties, making this compound a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione typically involves multi-step reactions. The process begins with the preparation of the carbazole derivative, followed by the formation of the pyrazole and triazole rings. The final step involves the condensation of these intermediates under specific conditions to form the target compound. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts .

Industrial Production Methods

Techniques such as microwave-assisted synthesis and the use of eco-friendly catalysts may be employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with modified functional groups .

Scientific Research Applications

4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions with the target molecules. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione apart is the combination of these three heterocyclic moieties in a single molecule. This unique structure endows the compound with a broad spectrum of biological activities and makes it a versatile tool in scientific research .

Properties

Molecular Formula

C21H19N7S

Molecular Weight

401.5 g/mol

IUPAC Name

4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H19N7S/c1-3-27-18-7-5-4-6-15(18)16-11-14(8-9-19(16)27)12-22-28-20(25-26-21(28)29)17-10-13(2)23-24-17/h4-12H,3H2,1-2H3,(H,23,24)(H,26,29)/b22-12+

InChI Key

CPRYOLMVLYEMHD-WSDLNYQXSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/N3C(=NNC3=S)C4=NNC(=C4)C)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN3C(=NNC3=S)C4=NNC(=C4)C)C5=CC=CC=C51

Origin of Product

United States

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